Methyl 4-(2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
METHYL 4-[2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of METHYL 4-[2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrimidine structure, followed by the introduction of the piperazine and fluorophenyl groups. The final steps involve the formation of the benzoate ester and the acetylation of the amide group. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
METHYL 4-[2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the structure.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
METHYL 4-[2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared to other similar compounds, such as:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Notable for its selective inhibition of specific enzymes.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity. These comparisons highlight the unique structural features and biological activities of METHYL 4-[2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE.
Properties
Molecular Formula |
C24H24FN5O3S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl 4-[[2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H24FN5O3S/c1-33-24(32)17-6-8-18(9-7-17)28-22(31)15-34-23-14-21(26-16-27-23)30-12-10-29(11-13-30)20-5-3-2-4-19(20)25/h2-9,14,16H,10-13,15H2,1H3,(H,28,31) |
InChI Key |
UUFZSQPPUSNALX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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